3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole
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Overview
Description
3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Reduction: 3,5-Dimethyl-1-[(4-aminophenyl)methyl]pyrazole.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole is primarily based on its ability to interact with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylpyrazole: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
Uniqueness
3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole stands out due to the presence of both the nitrophenyl and dimethyl groups, which confer unique reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-dimethyl-1-[(4-nitrophenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-10(2)14(13-9)8-11-3-5-12(6-4-11)15(16)17/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWIDZGHZOZJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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